20-Hete

描述

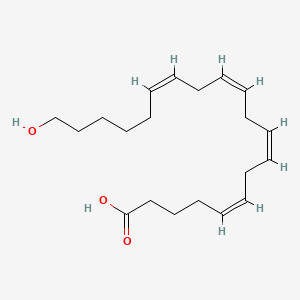

Structure

3D Structure

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDIXBJHNLFJJP-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009895 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-Hydroxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79551-86-3 | |

| Record name | 20-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 20-HETE Induced Vasoconstriction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in the regulation of vascular tone and blood pressure.[1][2][3] Its dysregulation has been implicated in various cardiovascular pathologies, including hypertension, stroke, and myocardial infarction.[3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced vasoconstriction, detailing the signaling pathways, key molecular interactions, and experimental methodologies used to elucidate these processes.

Core Signaling Pathway of this compound-Induced Vasoconstriction

This compound-induced vasoconstriction is a multifaceted process initiated by the binding of this compound to its G-protein coupled receptor, GPR75.[4] This event triggers a cascade of intracellular signaling events in vascular smooth muscle cells (VSMCs) that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+. The key signaling events are summarized below and illustrated in the accompanying diagrams.

Receptor Activation and G-Protein Signaling

This compound binds to GPR75, a Gq-coupled receptor, initiating the dissociation of the Gαq subunit.[3][4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Influx

IP3 diffuses to the sarcoplasmic reticulum (SR) and binds to its receptor (IP3R), triggering the release of stored Ca2+ into the cytoplasm.[4] This initial rise in [Ca2+]i is further amplified by the influx of extracellular Ca2+ through several types of ion channels in the plasma membrane.

The primary mechanisms for Ca2+ influx are:

-

Inhibition of Large-Conductance Ca2+-activated Potassium (BKCa) Channels: this compound, through a PKC-dependent and tyrosine kinase-dependent mechanism, inhibits the activity of BKCa channels.[2][3] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type Ca2+ channels.[5][6]

-

Activation of L-type Ca2+ Channels: Beyond the depolarization-mediated activation, this compound can also directly increase the conductance of L-type Ca2+ channels, an effect that is also mediated by PKC.[5][7]

-

Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound activates TRPC6 channels, which are non-selective cation channels that contribute to membrane depolarization and Ca2+ influx.[6][8][9]

Calcium Sensitization

In addition to increasing [Ca2+]i, this compound also enhances the sensitivity of the contractile apparatus to Ca2+. This is primarily achieved through the activation of the RhoA/Rho kinase (ROCK) pathway.[3][5][10] Rho kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC20).[4][10] Phosphorylated MLC20 promotes the interaction between actin and myosin, resulting in smooth muscle contraction at a given [Ca2+]i.

Quantitative Data on this compound-Induced Vasoconstriction

The following tables summarize key quantitative data from various studies on the effects of this compound on vascular function.

Table 1: Potency of this compound in Different Vascular Beds

| Vascular Bed | Species | EC50 | Reference |

| Renal Arteries | Rat | < 10⁻⁸ M | [1] |

| Cerebral Arteries | Rat | < 10⁻⁸ M | [1] |

| Cardiac Arteries | Rat | < 10⁻⁸ M | [1] |

| Mesenteric Arteries | Rat | < 10⁻⁸ M | [1] |

Table 2: Effects of this compound on Ion Channel Activity

| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |

| L-type Ca²⁺ Channel | Rat Cardiomyocytes | 10-100 nM | Concentration-dependent increase in ICa,L | [7][11] |

| L-type Ca²⁺ Channel | Rat Cardiomyocytes | 100 nM | 96% increase in ICa,L | [7] |

| TRPC6 Channel | Podocytes | 10-20 µM | Maximal activation | [8] |

Table 3: Impact of this compound on Vasoconstrictor Responses

| Agonist | Vascular Bed | Species | Effect of this compound Synthesis Inhibition | Reference |

| Angiotensin II | Renal Microvessels | Rat | Reduced maximal vasoconstriction by 50% | [12] |

| Phenylephrine | Mesenteric Artery | Rat | Attenuated vasoconstrictor response | [13] |

| Endothelin-1 | Various | Rat | Attenuated vasoconstrictor response | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the core experimental protocols used to study this compound-induced vasoconstriction.

Pressure Myography for Measuring Vasoconstriction

This technique allows for the study of vascular reactivity in isolated small arteries under controlled pressure and flow conditions.

Protocol:

-

Vessel Isolation and Cannulation:

-

Isolate small arteries (e.g., renal interlobar, mesenteric, or cerebral arteries) in ice-cold physiological salt solution (PSS).

-

Carefully dissect away surrounding adipose and connective tissue.

-

Transfer the vessel to a pressure myograph chamber and cannulate both ends onto glass micropipettes.

-

Secure the vessel onto the pipettes with sutures.

-

-

Pressurization and Equilibration:

-

Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) with PSS.

-

Equilibrate the vessel for 30-60 minutes at 37°C while continuously bubbling the bath with 95% O₂/5% CO₂.

-

Verify the integrity of the endothelium by assessing the dilator response to acetylcholine (B1216132) after pre-constriction with an agonist like phenylephrine.

-

-

Experimental Procedure:

-

Generate a cumulative concentration-response curve to this compound by adding increasing concentrations to the bath solution.

-

Record the vessel's internal diameter at each concentration using a video camera attached to the microscope.

-

To study the involvement of specific pathways, pre-incubate the vessel with inhibitors (e.g., of PKC, Rho kinase, or specific ion channels) before adding this compound.

-

-

Data Analysis:

-

Calculate the percentage of vasoconstriction relative to the baseline diameter.

-

Plot the concentration-response curve and determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is used to measure the flow of ions through specific channels in the membrane of isolated vascular smooth muscle cells.

Protocol:

-

Cell Isolation:

-

Isolate single vascular smooth muscle cells from the desired artery by enzymatic digestion.

-

-

Pipette Preparation:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ.

-

Fill the pipette with an intracellular solution containing the appropriate ions and ATP/GTP.

-

-

Seal Formation and Whole-Cell Configuration:

-

Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage-Clamp and Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit ion channel currents.

-

Perfuse the cell with an extracellular solution containing this compound and/or specific channel blockers.

-

Record the resulting currents using an amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the recorded currents.

-

Construct current-voltage (I-V) relationships.

-

Calculate the change in channel activity (e.g., open probability) in the presence of this compound.

-

Western Blotting for Myosin Light Chain Phosphorylation

This biochemical assay is used to quantify the level of phosphorylated MLC20, a direct indicator of the contractile state of the smooth muscle.

Protocol:

-

Tissue/Cell Treatment and Lysis:

-

Treat isolated arteries or cultured VSMCs with this compound for a specified time.

-

Rapidly freeze the tissue/cells in liquid nitrogen to halt enzymatic activity.

-

Homogenize the samples in a lysis buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC20).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the p-MLC20 signal to total MLC20 or a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a powerful endogenous vasoconstrictor that acts through a complex and well-orchestrated signaling cascade in vascular smooth muscle cells. The activation of the GPR75 receptor initiates a dual pathway involving both an increase in intracellular calcium and a sensitization of the contractile machinery to calcium. This in-depth understanding of the molecular mechanisms of this compound-induced vasoconstriction, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals. Targeting the this compound pathway holds significant promise for the development of novel therapeutic strategies for the management of hypertension and other cardiovascular diseases.

References

- 1. This compound: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyeicosatetraenoic acid (this compound): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20-Hydroxyeicosatetraenoic Acid (this compound) Modulates Canonical Transient Receptor Potential-6 (TRPC6) Channels in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic activation of vascular TRPC6 channel by receptor and mechanical stimulation via phospholipase C/diacylglycerol and phospholipase A2/omega-hydroxylase/20-HETE pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 20-Hydroxyeicosatetraenoic Acid Contributes to the Inhibition of K+ Channel Activity and Vasoconstrictor Response to Angiotensin II in Rat Renal Microvessels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the 20-HETE Signaling Cascade in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in the regulation of vascular tone and the pathogenesis of cardiovascular diseases.[1][2][3] Primarily synthesized in vascular smooth muscle cells (VSMCs), this compound acts as a key signaling molecule, influencing a range of cellular processes including contraction, migration, and proliferation.[3][4] This technical guide provides a comprehensive overview of the this compound signaling cascade in VSMCs, detailing the molecular mechanisms, quantitative effects, and key experimental protocols for its investigation.

Core Signaling Pathways

The biological effects of this compound in VSMCs are initiated by its interaction with the G-protein coupled receptor GPR75.[5] This binding event triggers a cascade of intracellular signaling events, primarily involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), c-Src, and Rho kinase.[3][5]

Key Signaling Events:

-

GPR75 Activation: this compound binds to GPR75, leading to the dissociation of Gαq/11 and activation of downstream effectors.[5]

-

PKC Activation: A central event in this compound signaling is the activation of PKC.[6]

-

MAPK and c-Src Activation: this compound also stimulates the MAPK and c-Src pathways, which are involved in cell growth and migration.[3]

-

Rho Kinase Activation: The RhoA/Rho kinase pathway is another critical downstream target, playing a key role in calcium sensitization of the contractile machinery.[4][6]

Diagram of the Core this compound Signaling Pathway in Vascular Smooth Muscle

Caption: Core signaling pathways initiated by this compound in vascular smooth muscle cells.

Quantitative Effects of this compound in Vascular Smooth Muscle

The following tables summarize the dose-dependent effects of this compound on key physiological processes in VSMCs.

| Parameter | Vessel/Cell Type | Effect | Concentration | EC50/IC50 | Reference(s) |

| Vasoconstriction | Renal, cerebral, cardiac, mesenteric arteries | Potent vasoconstriction | 10 nM - 1 µM | <10 nM | [7] |

| Cat middle cerebral arteries | -29 ± 8% constriction | 1 µM | - | ||

| Ion Channel Activity | |||||

| L-type Ca2+ Channels | Cat cerebral artery VSMCs | 31% increase in peak current | 10 nM | - | [8] |

| 100% increase in peak current | 100 nM | - | [8] | ||

| BKCa Channels | Renal VSM cells | Inhibition of channel activity | 10⁻⁷ M (with ANG II) | - | [9] |

| Enzyme Activity | |||||

| Protein Kinase C (PKC) | Rat cardiomyocytes | ~40% increase in activity | 100 nM | - | [7] |

| Cellular Processes | |||||

| Migration | A10 rat VSMCs | 34-58% increase (PDGF-stimulated) | 100 - 500 nM | - | [10] |

| Proliferation | R22D rat VSMCs | 34 ± 6% inhibition of [³H]thymidine incorporation | 5 µM | - | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To quantify changes in intracellular calcium concentration in VSMCs upon stimulation with this compound.

Method: Fura-2 AM Ratiometric Fluorescence Imaging.[11][12][13]

Protocol:

-

Cell Preparation: Culture VSMCs on glass coverslips to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing HEPES-buffered saline (HBS).

-

Prepare a 1 mg/ml Fura-2 AM stock solution in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1 µg/ml. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBS to remove extracellular dye.

-

Incubate the cells in HBS for at least 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding this compound.

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios.

Diagram of Intracellular Calcium Measurement Workflow

Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activity of PKC in VSMCs following stimulation with this compound.

Method: PepTag® Non-Radioactive PKC Assay.[7][14][15]

Protocol:

-

Cell Treatment and Lysis:

-

Treat VSMCs with this compound (e.g., 100 nM) for the desired time (e.g., 5 minutes).

-

Lyse the cells in a buffer containing 25 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.5 mM EDTA, 0.05% Triton X-100, 10 mM β-mercaptoethanol, and protease inhibitors.

-

Sonicate and centrifuge the lysate to obtain the supernatant containing the cell extract.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing PepTag® PKC Reaction 5X Buffer, PepTag® C1 Peptide (a fluorescently labeled PKC substrate), and sonicated PKC Activator 5X Solution.

-

Add the cell extract to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Stopping the Reaction and Electrophoresis:

-

Stop the reaction by heating the samples at 95°C for 10 minutes.

-

Load the samples onto a 0.8% agarose (B213101) gel.

-

Run the electrophoresis at 100V for 15 minutes. The phosphorylated peptide migrates towards the cathode (+), while the non-phosphorylated peptide migrates towards the anode (-).

-

-

Detection and Quantification:

-

Visualize the gel on a UV transilluminator and photograph it.

-

The amount of phosphorylated peptide can be quantified by densitometry.

-

Diagram of PKC Activity Assay Workflow

Caption: Workflow for the PepTag® non-radioactive PKC activity assay.

Rho Kinase (ROCK) Activity Assay

Objective: To determine the activity of Rho kinase in VSMCs in response to this compound.

Method: ELISA-based ROCK Activity Assay.[16]

Protocol:

-

Lysate Preparation:

-

Treat VSMCs with this compound.

-

Lyse cells and prepare a clarified lysate.

-

-

Kinase Assay:

-

Use a 96-well plate pre-coated with a recombinant MYPT1, a substrate for ROCK.

-

Add the cell lysate to the wells and incubate to allow for phosphorylation of MYPT1.

-

-

Detection:

-

Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696).

-

Add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm. The absorbance is proportional to the ROCK activity in the sample.

-

Diagram of Rho Kinase Activity Assay Workflow

Caption: Workflow for an ELISA-based Rho kinase activity assay.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To quantify the level of phosphorylated myosin light chain, a downstream effector of Rho kinase, in VSMCs treated with this compound.

Protocol:

-

Sample Preparation:

-

Stimulate VSMCs with this compound for various time points.

-

Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., at Ser19).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MLC or a housekeeping protein like β-actin.

-

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-MLC to total MLC is calculated.

Diagram of Western Blot Workflow for p-MLC

Caption: Workflow for Western blot analysis of phosphorylated myosin light chain.

VSMC Migration Assay

Objective: To assess the effect of this compound on the migration of vascular smooth muscle cells.

Method: Boyden Chamber Assay.[10][17][18]

Protocol:

-

Chamber Preparation: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pore size for VSMCs). The lower chamber is filled with a chemoattractant (e.g., PDGF) and/or this compound.

-

Cell Seeding: VSMCs are seeded in the upper chamber in a serum-free medium.

-

Incubation: The chamber is incubated for a period of time (e.g., 4-6 hours) to allow for cell migration through the pores towards the chemoattractant.

-

Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Giemsa stain).

-

Quantification: The number of migrated cells is counted under a microscope in several random fields.

Diagram of Boyden Chamber Assay Workflow

Caption: Workflow for the Boyden chamber cell migration assay.

Conclusion

The this compound signaling cascade in vascular smooth muscle is a complex and multifaceted process with significant implications for vascular physiology and pathophysiology. Through the activation of GPR75 and downstream effectors such as PKC, MAPK, and Rho kinase, this compound potently modulates VSMC function, leading to vasoconstriction, and influencing cell migration and proliferation. A thorough understanding of this signaling network, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases associated with dysregulated this compound production and signaling.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation of vascular smooth muscle cells via transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-Hydroxyeicosatetraenoic acid (this compound): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of this compound Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cat cerebral arterial smooth muscle cells express cytochrome P450 4A2 enzyme and produce the vasoconstrictor this compound which enhances L-type Ca2+ current - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20-Hydroxyeicosatetraenoic Acid Contributes to the Inhibition of K+ Channel Activity and Vasoconstrictor Response to Angiotensin II in Rat Renal Microvessels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-Hydroxyeicosatetraenoic acid (this compound) stimulates migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. hellobio.com [hellobio.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. ulab360.com [ulab360.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

20-HETE and its Role in Endothelial Dysfunction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a critical initiating event in the pathogenesis of numerous cardiovascular diseases. A growing body of evidence implicates 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, as a key mediator of this process. This technical guide provides a comprehensive overview of the role of this compound in endothelial dysfunction, detailing its synthesis, signaling pathways, and impact on vascular health. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important signaling molecule.

Introduction to this compound

This compound is a bioactive lipid produced from the ω-hydroxylation of arachidonic acid by CYP enzymes, primarily from the CYP4A and CYP4F families.[1] While initially recognized for its potent vasoconstrictor effects, this compound is now understood to be a multifaceted signaling molecule with significant roles in vascular inflammation, oxidative stress, and angiogenesis.[2][3] Elevated levels of this compound are associated with several cardiovascular pathologies, including hypertension, stroke, and myocardial infarction, largely through its detrimental effects on the endothelium.[1]

The Role of this compound in Endothelial Dysfunction

Endothelial dysfunction is characterized by a shift in the properties of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. This is primarily driven by a reduction in the bioavailability of nitric oxide (NO), a critical vasodilating and anti-inflammatory molecule produced by endothelial nitric oxide synthase (eNOS). This compound contributes to endothelial dysfunction through several key mechanisms:

eNOS Uncoupling and Reduced Nitric Oxide Bioavailability

One of the central mechanisms by which this compound promotes endothelial dysfunction is by inducing the "uncoupling" of eNOS.[4] In its normal, coupled state, eNOS produces NO. However, when uncoupled, eNOS produces superoxide (B77818) (O₂⁻) instead of NO. This compound facilitates this uncoupling by disrupting the crucial interaction between eNOS and its stabilizing chaperone protein, heat shock protein 90 (HSP90).[5] This leads to a dual assault on vascular health: a decrease in vasoprotective NO and an increase in damaging reactive oxygen species (ROS).

Increased Oxidative Stress

Beyond eNOS uncoupling, this compound directly stimulates the production of ROS in endothelial cells through the activation of NADPH oxidase.[3][6] This surge in oxidative stress further quenches available NO to form peroxynitrite (ONOO⁻), a highly reactive and damaging molecule that contributes to cellular injury and inflammation. The increased production of superoxide is a hallmark of this compound-mediated endothelial dysfunction.[3][5]

Pro-inflammatory Effects

This compound is a potent pro-inflammatory mediator in the vasculature. It activates the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[1] This activation leads to the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[1] This inflammatory cascade promotes the recruitment and adhesion of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.

Signaling Pathways of this compound in Endothelial Cells

The detrimental effects of this compound on the endothelium are mediated by a complex network of intracellular signaling pathways. A key initiating step is the binding of this compound to its G-protein coupled receptor, GPR75.[1]

GPR75-Mediated Signaling

Activation of GPR75 by this compound in endothelial cells initiates a signaling cascade involving:

-

c-Src and EGFR Transactivation: GPR75 activation leads to the stimulation of the non-receptor tyrosine kinase c-Src, which in turn transactivates the epidermal growth factor receptor (EGFR).[1]

-

MAPK/ERK Pathway: Downstream of EGFR, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated.[7]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also engaged, contributing to cell survival and proliferation but also to eNOS uncoupling in this context.[1]

-

IKK/NF-κB Pathway: The MAPK/ERK pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[7]

This signaling cascade culminates in the aforementioned detrimental effects, including eNOS uncoupling, increased ROS production, and a pro-inflammatory phenotype.

Diagram of this compound Signaling Pathway in Endothelial Dysfunction

Caption: this compound signaling cascade in endothelial cells leading to dysfunction.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the impact of this compound on endothelial function.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Calcium Ionophore-Stimulated NO Release | Endothelial Cells | 1 nM | 50% reduction |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Superoxide Production | Endothelial Cells | 1 nM | Significant increase | |

| NADPH Oxidase Activity | Endothelial Cells | Not specified | Increased | [3][6] |

Table 3: Effect of this compound on Inflammatory Markers

| Marker | Cell Type | This compound Concentration | Effect | Reference |

| NF-κB Activation | Human Endothelial Cells | Nanomolar range | 2 to 5-fold increase in IκB phosphorylation | |

| ICAM-1 Expression | Human Endothelial Cells | Adenoviral overexpression of CYP4A1/4A2 | 4 to 7-fold increase | |

| IL-6 Expression | Mouse Aortas (Tie2-CYP4F2 transgenic) | Not applicable | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and endothelial dysfunction.

Measurement of Superoxide Production in Endothelial Cells using Dihydroethidium (DHE)

Diagram of DHE-Based Superoxide Detection Workflow

Caption: Workflow for measuring superoxide production using DHE.

Protocol:

-

Cell Culture: Plate endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a suitable format (e.g., 96-well black-walled plates for fluorescence reader or glass-bottom dishes for microscopy) and grow to confluence.

-

Treatment: Replace the culture medium with a serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for the desired time.

-

DHE Loading: Prepare a working solution of Dihydroethidium (DHE) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 5-10 µM. Remove the treatment medium and add the DHE working solution to the cells.

-

Incubation: Incubate the cells with DHE for 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement:

-

Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for DHE (e.g., rhodamine filter set). Capture images for subsequent analysis.

-

-

Data Analysis: Quantify the fluorescence intensity in the this compound-treated cells relative to the vehicle-treated control cells. An increase in fluorescence indicates an increase in superoxide production.

Immunoprecipitation of eNOS and HSP90

Protocol:

-

Cell Lysis: Treat endothelial cells with this compound or vehicle. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add an anti-eNOS antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the eNOS-antibody complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against HSP90 and eNOS to assess their co-immunoprecipitation.

Assessment of Acetylcholine-Induced Vasorelaxation in Isolated Aortic Rings

Protocol:

-

Aortic Ring Preparation: Euthanize a rodent model (e.g., rat or mouse) and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer. Cut the aorta into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. Pre-contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) or U46619, to achieve a stable contraction plateau.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add acetylcholine (B1216132) to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis: Express the relaxation at each acetylcholine concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal relaxation). A rightward shift in the concentration-response curve and a decrease in the maximal relaxation in the presence of this compound indicate impaired endothelium-dependent vasorelaxation.

Western Blot for Phospho-p65 NF-κB

Protocol:

-

Protein Extraction and Quantification: Treat endothelial cells with this compound or vehicle. Lyse the cells and quantify the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (e.g., anti-phospho-p65 Ser536) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative level of p65 phosphorylation.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

-

Sample Preparation:

-

Plasma: To a plasma sample, add an internal standard (e.g., d6-20-HETE). Precipitate proteins with a solvent like acetonitrile (B52724), vortex, and centrifuge.

-

Solid Phase Extraction (SPE): Further purify the supernatant using a C18 SPE cartridge to isolate the lipid fraction.

-

-

Derivatization (Optional but Recommended): Derivatize the carboxylic acid group of this compound to enhance ionization efficiency and sensitivity in the mass spectrometer.

-

LC Separation: Inject the prepared sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound from other lipids.

-

MS/MS Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (m/z of this compound) to a specific product ion.

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion and Future Directions

This compound is a critical mediator of endothelial dysfunction, contributing to the pathogenesis of a wide range of cardiovascular diseases. Its multifaceted effects on eNOS uncoupling, oxidative stress, and inflammation make it a compelling target for therapeutic intervention. The development of selective this compound inhibitors or antagonists holds promise for the treatment of conditions characterized by endothelial dysfunction. Further research is warranted to fully elucidate the complex signaling networks regulated by this compound and to translate these findings into novel clinical strategies. This guide provides a foundational resource for professionals dedicated to advancing our understanding and treatment of cardiovascular disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Activation of Hsp90-eNOS and increased NO generation attenuate respiration of hypoxia-treated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.11. Superoxide measurements [bio-protocol.org]

- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine-induced relaxation in blood vessels from endothelial nitric oxide synthase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cytochrome P450 Enzymes in 20-HETE Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid mediator synthesized from arachidonic acid primarily by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies. This eicosanoid plays a critical role in the regulation of vascular tone, renal function, and inflammatory processes. Dysregulation of this compound production is implicated in the pathophysiology of numerous diseases, including hypertension, stroke, and cancer, making the enzymes responsible for its synthesis significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the key enzymatic players, their kinetic properties, and tissue distribution. It further details the intricate signaling pathways modulated by this compound and provides a collection of detailed experimental protocols for its study.

Cytochrome P450 Enzymes in this compound Synthesis

The ω-hydroxylation of arachidonic acid to form this compound is predominantly catalyzed by specific members of the CYP4A and CYP4F subfamilies of cytochrome P450 enzymes.[1][2] The expression and activity of these enzymes are species-specific and exhibit distinct tissue distribution patterns.

Key Isoforms and Tissue Distribution

In humans , the principal enzymes responsible for this compound synthesis are CYP4A11 and CYP4F2.[1][3] Other isoforms, such as CYP4A22 and CYP4F3, also contribute to its production.[3][4] These enzymes are primarily expressed in the kidney, liver, brain, and vasculature.[5][6]

In rats , the major this compound producing isoforms include CYP4A1, CYP4A2, CYP4A3, and CYP4A8.[3] CYP4A1 exhibits the highest catalytic activity for arachidonic acid ω-hydroxylation.[2] These enzymes are found in the liver, kidney, brain, and blood vessels.[3]

In mice , CYP4a12 is the primary synthase of this compound, with other isoforms like Cyp4a10 and Cyp4a14 playing a lesser role.[3][4]

Table 1: Key Cytochrome P450 Isoforms in this compound Production and Their Primary Tissue Distribution

| Species | Isoform | Primary Tissue Distribution |

| Human | CYP4A11 | Kidney, Liver, Brain, Vasculature[5][6] |

| CYP4A22 | Kidney, Liver[3] | |

| CYP4F2 | Kidney, Liver, Leukocytes[3][4] | |

| CYP4F3 | Leukocytes[3] | |

| Rat | CYP4A1 | Kidney, Liver |

| CYP4A2 | Kidney, Brain, Vasculature[3] | |

| CYP4A3 | Kidney, Brain, Vasculature[2][3] | |

| CYP4A8 | Kidney[2][3] | |

| Mouse | Cyp4a12 | Kidney[3] |

| Cyp4a10 | Kidney, Liver[3] | |

| Cyp4a14 | Kidney, Liver[3] |

Enzymatic Kinetics

The kinetic parameters of this compound formation vary between different CYP isoforms, reflecting their substrate affinity and catalytic efficiency. Understanding these kinetics is crucial for evaluating the contribution of each enzyme to overall this compound production in different tissues and under various physiological conditions.

Table 2: Kinetic Parameters of this compound Synthesis by Select CYP Isoforms

| Species | Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (Vmax/Km) |

| Human | CYP4A11 | 228 | 49.1 | 0.215 |

| CYP4F2 | 24 | 7.4 | 0.308 | |

| Rat | Microsomes (Liver) | 23.5 | 775.5 (pmol/min/mg) | 33.0 |

| Microsomes (Kidney) | 47.6 | 1933 (pmol/min/mg) | 40.6 | |

| Microsomes (Brain) | 39.9 | 8.7 (pmol/min/mg) | 0.218 | |

| Mouse | Cyp4a12a | 20-40 | ~10 | 0.25-0.5 |

Note: Vmax values are presented as reported in the literature and may vary in units.

Signaling Pathways of this compound

This compound exerts its diverse biological effects by modulating a variety of intracellular signaling cascades. A key development in understanding this compound signaling was the identification of G-protein coupled receptor 75 (GPR75) as a high-affinity receptor for this compound.[2] Activation of GPR75 initiates a cascade of downstream events that vary depending on the cell type.

GPR75-Mediated Signaling

Binding of this compound to GPR75 in endothelial cells triggers the dissociation of the Gαq/11 subunit, leading to the activation of c-Src and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).[2] This initiates downstream signaling through the MAPK/ERK and PI3K/Akt pathways.

Pro-inflammatory Signaling via NF-κB

This compound is a potent activator of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][8] This activation is initiated by the GPR75-EGFR signaling axis, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[7][9]

Cell Survival and Proliferation via PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth, is also activated by this compound.[10] This activation is often downstream of EGFR transactivation and contributes to the pro-angiogenic and mitogenic effects of this compound.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues can vary significantly depending on the physiological or pathological state. Monitoring these levels is crucial for understanding its role in disease and for the development of targeted therapies.

Table 3: Representative Concentrations of this compound in Human and Animal Models

| Species | Sample Type | Condition | Concentration |

| Human | Urine | Normotensive (Female) | 298 pmol/24 h[11] |

| Urine | Hypertensive (Female) | 448 pmol/24 h[11] | |

| Urine | Normotensive (Male) | 528 pmol/24 h[11] | |

| Urine | Diabetic | 21.9 pmol/mg creatinine[12] | |

| Urine | Non-diabetic | 2.1 pmol/mg creatinine[12] | |

| Rat | Kidney Cortex | Normal | ~150-200 pg/mg protein[9] |

| Kidney Cortex | 5/6 Nephrectomy | ~300-400 pg/mg protein[9] | |

| Cerebral Vasculature | Normotensive (WKY) | ~1.5 pmol/min/mg protein[13] | |

| Cerebral Vasculature | Hypertensive (SHRSP) | ~2.5 pmol/min/mg protein[13] | |

| Mouse | Brain | Intracerebral Hemorrhage (24h) | ~70% increase from baseline[14] |

Experimental Protocols

General Experimental Workflow

A typical workflow for studying CYP-mediated this compound production involves several key steps, from sample preparation to data analysis.

References

- 1. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. Kinetic profile of the rat CYP4A isoforms: arachidonic acid metabolism and isoform-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Frontiers | this compound Enzymes and Receptors in the Neurovascular Unit: Implications in Cerebrovascular Disease [frontiersin.org]

- 7. oyc.co.jp [oyc.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 20-hydroxyeicosatetraenoic acid in microsomal incubates using high-performance liquid chromatography-mass spectrometry (HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Urinary this compound: A prospective Non-Invasive prognostic and diagnostic marker for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. This compound synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of 20-HETE Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent lipid signaling molecule with diverse physiological and pathophysiological roles. It is a key regulator of vascular tone, renal function, and cellular proliferation. Dysregulation of this compound signaling has been implicated in a range of diseases, including hypertension, endothelial dysfunction, kidney disease, and cancer. This technical guide provides a comprehensive overview of the core downstream targets of this compound signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate further research and therapeutic development in this critical area.

Introduction to this compound Signaling

This compound is primarily synthesized by CYP enzymes of the 4A and 4F families (CYP4A and CYP4F). Its biological effects are mediated through interactions with a variety of downstream targets, initiating complex signaling cascades that vary depending on the cell type and physiological context. Understanding these downstream pathways is crucial for elucidating the mechanisms of this compound action and for identifying novel therapeutic targets. This guide focuses on the principal molecular targets and the subsequent signaling events they trigger.

Key Downstream Signaling Pathways of this compound

The biological actions of this compound are initiated by its interaction with specific receptors and ion channels, leading to the activation of a network of intracellular signaling molecules.

G-Protein Coupled Receptor 75 (GPR75)

Recent studies have identified G-protein coupled receptor 75 (GPR75) as a high-affinity receptor for this compound.[1][2][3][4][5] The binding of this compound to GPR75, a Gαq/11-coupled receptor, initiates distinct signaling cascades in different cell types.

-

In Endothelial Cells: this compound binding to GPR75 leads to the dissociation of the Gαq/11 subunit and the recruitment of GPCR-kinase interacting protein-1 (GIT1).[3][6][7] This facilitates the c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR).[3][6][7] Downstream of EGFR, a signaling cascade involving mitogen-activated protein kinase (MAPK) (specifically ERK1/2) and IκB kinase (IKKβ) is activated, leading to the nuclear translocation of nuclear factor-κB (NF-κB).[6][7] This pathway ultimately results in the induction of angiotensin-converting enzyme (ACE) expression, eNOS uncoupling, and the production of inflammatory cytokines, all contributing to endothelial dysfunction.[6][7]

-

In Vascular Smooth Muscle Cells (VSMCs): The activation of GPR75 by this compound also involves Gαq/11 and GIT1.[6][8] This leads to the activation of Protein Kinase C (PKC) and c-Src.[6][8] Both kinases can then phosphorylate and inhibit the large-conductance Ca2+-activated K+ (BKCa) channels, leading to vasoconstriction.[6][8]

Ion Channels

This compound directly modulates the activity of several ion channels, which is a key mechanism for its effects on vascular tone.

-

Large-Conductance Ca2+-Activated K+ (BKCa) Channels: this compound is a potent inhibitor of BKCa channels in VSMCs.[9][10] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type Ca2+ channels, causing an influx of Ca2+ and subsequent vasoconstriction.[9][10] The inhibition of BKCa channels by this compound is mediated, at least in part, by PKC and c-Src activation.[6][8]

-

L-type Ca2+ Channels: In addition to the indirect activation via membrane depolarization, this compound can also directly increase the conductance of L-type Ca2+ channels through a PKC-dependent mechanism.[9][11]

-

Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound has been shown to activate TRPC6 channels, which are non-selective cation channels.[11] This activation contributes to the influx of Ca2+ and vasoconstriction.

Protein Kinase C (PKC)

PKC is a central signaling node in the this compound pathway. As mentioned, it is activated downstream of GPR75 and plays a crucial role in the inhibition of BKCa channels and the activation of L-type Ca2+ channels.[6][8][9][11] Furthermore, PKC activation is implicated in this compound-induced cell migration and proliferation.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the ERK1/2 cascade, is a significant downstream target of this compound. In endothelial cells, it is activated downstream of EGFR and is essential for the pro-inflammatory and pro-hypertensive effects of this compound.[6][7] In VSMCs, the MAPK pathway is involved in this compound-mediated cell migration.[11]

Rho Kinase

In VSMCs, this compound activates Rho kinase, which leads to the phosphorylation of myosin light chain (MLC), thereby increasing the sensitivity of the contractile apparatus to Ca2+ and contributing to vasoconstriction.[8][9][12][13][14]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data regarding the interaction of this compound with its downstream targets.

Table 1: Receptor Binding and Ion Channel Modulation

| Target | Parameter | Value | Cell Type/System | Reference |

| GPR75 | Kd | ~6.7 nM | Human Endothelial Cells | [7] |

| BKCa Channel | Inhibition | IC50 not specified, but potent inhibition observed | Renal Arterioles | [1] |

| L-type Ca2+ Channel | Activation | Concentration-dependent increase (10-100 nM) | Rat Cardiomyocytes | [14][15][16] |

| Vasoconstriction | EC50 | < 10 nM | Renal, cerebral, cardiac, and mesenteric arteries | [1][17] |

Table 2: Enzyme Activation and Cellular Responses

| Downstream Effect | Parameter | Value | Cell Type/System | Reference |

| NADPH Oxidase Activity | Fold Increase | ~2-fold with 100 nM this compound | Rat Cardiomyocytes | [14][16] |

| Superoxide Production | Fold Increase | ~2-fold with 100 nM this compound | Rat Cardiomyocytes | [14][16] |

| VSMC Migration | % Increase | 34-58% with 100-500 nM this compound | A10 Rat VSMCs | [2] |

| Cell Proliferation | % Increase | 50% with 50 nM this compound | LNCaP Prostate Cancer Cells | [18] |

| Peri-infarct this compound levels | Fold Increase | 2.5-fold | MCAO rat brains | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the phosphorylation of ERK1/2 in response to this compound treatment in cultured cells (e.g., vascular smooth muscle cells or endothelial cells).

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with various concentrations of this compound for the desired time (e.g., 5-30 minutes).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

References

- 1. This compound: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Signals Through G-Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased this compound Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20-Hydroxyeicosatetraenoic acid (this compound): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blockade of this compound Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Dichotomous Role of 20-HETE in Angiogenesis and Vascular Remodeling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent bioactive lipid that exerts complex and often contrasting effects on the vasculature. It is a critical regulator of vascular tone, endothelial function, and inflammation.[1][2][3][4] This technical guide provides an in-depth examination of the mechanisms through which this compound modulates two fundamental vascular processes: angiogenesis, the formation of new blood vessels, and vascular remodeling, the structural alteration of existing vessels. Understanding these pathways is paramount for developing novel therapeutic strategies targeting a range of pathologies, from ischemic diseases to cancer and hypertension.

The Role of this compound in Angiogenesis

Accumulating evidence establishes this compound as a significant pro-angiogenic factor.[5][6][7] It stimulates multiple key events in the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[2][3][6] The synthesis of this compound is catalyzed primarily by CYP enzymes of the CYP4A and CYP4F families.[3][8] Notably, conditions such as hypoxia and the presence of vascular endothelial growth factor (VEGF) can upregulate the expression of these enzymes, particularly CYP4A11 in EPCs, leading to increased local this compound production.[6][8]

Core Signaling Pathways in this compound-Mediated Angiogenesis

This compound orchestrates a complex signaling network that converges on the activation of key angiogenic factors. A central mechanism involves the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcriptional regulator of angiogenesis.[5][6] this compound can induce HIF-1α expression even under normoxic conditions.[2] This, in turn, stimulates the expression and secretion of potent pro-angiogenic molecules, including VEGF and Stromal Cell-Derived Factor-1 alpha (SDF-1α).[1][6][9]

The interaction with the VEGF pathway appears to be a positive feedback loop; this compound stimulates VEGF expression, while VEGF can also increase the activity of this compound-producing enzymes.[6][8] This signaling cascade is heavily dependent on the generation of Reactive Oxygen Species (ROS) via NADPH oxidase.[5] Downstream of VEGF receptor 2 (VEGFR2) activation, this compound leverages two major signaling arms: the PI3K/Akt pathway, which promotes cell survival and proliferation, and the MEK/MAPK/ERK pathway, which is also crucial for cell proliferation and migration.[3][5]

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid (this compound): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound Regulates the Angiogenic Functions of Human Endothelial Progenitor Cells and Contributes to Angiogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

The Interplay of 20-HETE and the Renin-Angiotensin System: A Technical Guide

A Comprehensive Examination of a Pro-Hypertensive Feedback Loop

Audience: Researchers, scientists, and drug development professionals.

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive eicosanoid with significant influence on vascular tone and renal function. The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal homeostasis. Emerging evidence has illuminated a complex and synergistic relationship between these two pathways, revealing a positive feedback loop that contributes significantly to vascular dysfunction and the pathogenesis of hypertension. This technical guide provides an in-depth analysis of the core interactions, signaling cascades, and experimental methodologies central to understanding the this compound-RAS axis. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided to facilitate further research in this critical area of cardiovascular science.

Core Interaction: A Vicious Cycle of Amplification

The interaction between this compound and the renin-angiotensin system is not a simple linear relationship but rather a bidirectional, positive feedback mechanism that perpetuates vasoconstriction and hypertension.[1] The core of this interaction can be summarized in two main thrusts:

-

RAS Stimulates this compound Production: Angiotensin II (Ang II), the primary effector molecule of the RAS, directly stimulates the synthesis and release of this compound in the vasculature, particularly in renal preglomerular microvessels.[1][2][3] This action is crucial, as the full vasoconstrictor effects of Ang II are dependent on the subsequent production of this compound.[2][4] Inhibition of this compound synthesis has been shown to significantly attenuate the pressor response to Ang II.[1][5]

-

This compound Amplifies the RAS: In a reciprocal and amplifying action, this compound upregulates key components of the RAS. Specifically, this compound induces the transcription and expression of Angiotensin-Converting Enzyme (ACE), the enzyme responsible for converting Angiotensin I to the potent vasoconstrictor Ang II.[2][6][7] This creates a feed-forward loop where Ang II stimulates this compound, which in turn increases the production of Ang II.[1][8] This synergistic relationship is believed to be a key driver in several models of hypertension, including Ang II-dependent and androgen-induced hypertension.[9][10][11]

This positive feedback system establishes a mechanism that can perpetuate and exacerbate vascular dysfunction and high blood pressure.[1][8]

Signaling Pathways and Mechanisms

The interplay between this compound and the RAS is orchestrated by a series of complex intracellular signaling cascades.

The Central Feedback Loop

The fundamental relationship is a positive feedback cycle. Ang II, produced via the canonical RAS pathway, acts on its Angiotensin II Type 1 (AT1) receptor to stimulate the activity of CYP4A/4F enzymes. These enzymes convert arachidonic acid into this compound. This compound then acts, in part through its own receptor (GPR75), to increase the expression of ACE, leading to greater production of Ang II, thus amplifying the cycle.[1][12]

Figure 1: The core positive feedback loop between this compound and the RAS.

Ang II-Mediated this compound Synthesis

Ang II initiates this compound production by binding to its AT1 receptor on vascular smooth muscle cells.[4] This G-protein coupled receptor activation stimulates phospholipase A2 (PLA2), which cleaves arachidonic acid from membrane phospholipids.[4][13] The liberated arachidonic acid then serves as a substrate for CYP4A and CYP4F family enzymes, which catalyze its ω-hydroxylation to form this compound.[9][14]

Figure 2: Angiotensin II signaling pathway leading to this compound synthesis.

This compound-Induced Vasoconstriction and Endothelial Dysfunction

This compound exerts its pro-hypertensive effects through multiple mechanisms. In vascular smooth muscle, it is a potent vasoconstrictor that blocks the large-conductance calcium-activated potassium (BKCa) channels.[1][4] This inhibition depolarizes the cell membrane, promoting calcium entry through L-type calcium channels, which triggers muscle contraction.[2] In endothelial cells, this compound promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to the production of superoxide (B77818) instead of nitric oxide, thereby increasing oxidative stress.[6][12]

Figure 3: Pro-hypertensive mechanisms of this compound action.

This compound-Mediated Upregulation of ACE

Recent studies have identified a specific signaling pathway through which this compound induces ACE expression. This compound binds to the G-protein coupled receptor GPR75.[12] This activates a cascade involving the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and the inhibitor of kappa B kinase (IKKβ).[7][12] This ultimately leads to the activation of the transcription factor NF-κB, which binds to the ACE promoter and increases its transcription, resulting in higher ACE protein expression and activity.[7]

Figure 4: Signaling cascade for this compound-induced ACE expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the this compound-RAS interaction.

Table 1: Effect of Angiotensin II on this compound Production and CYP4A Expression

| Experimental Model | Treatment | Measured Parameter | Result | Citation |

| Rat Renal Interlobular Arteries | Ang II (10⁻¹¹ to 10⁻⁷ M) | Vasoconstriction | 61% reduction in max response after this compound synthesis blockade | [5] |

| Sprague-Dawley Rats | Ang II infusion (50 ng·kg⁻¹·min⁻¹ for 5 days) | Urinary this compound Excretion | ~2.9-fold increase (350 to 1,020 ng/day) | [5] |

| Sprague-Dawley Rats | Ang II infusion (50 ng·kg⁻¹·min⁻¹ for 5 days) | Renal Cortical Microsomal this compound formation | 60% increase | [5] |

| Sprague-Dawley Rats | High-dose Ang II infusion for 1 week | Renal Cortex CYP4A1 Protein | 24% increase | [15] |

| Sprague-Dawley Rats | High-dose Ang II infusion for 1 week | Renal Outer Medulla CYP4A1 Protein | 222% increase | [15] |

| Sprague-Dawley Rats | High-dose Ang II infusion for 1 week | Renal Cortex CYP4A2 Protein | 51% increase | [15] |

| Sprague-Dawley Rats | High-dose Ang II infusion for 1 week | Renal Outer Medulla CYP4A2 Protein | 258% increase | [15] |

| H9c2 Cells | Angiotensin II | CYP4A Expression & this compound Production | Promoted via an AT1 receptor-dependent mechanism | [16] |

Table 2: Attenuation of Ang II Effects by this compound Inhibition

| Experimental Model | Ang II Treatment | This compound Inhibitor | Effect of Inhibition | Citation |

| Rats | Acute Ang II infusion | DDMS (10 mg/kg) | Attenuated pressor response by 40% | [5] |

| Rats | Chronic Ang II infusion (5 days) | DDMS (1 mg·kg⁻¹·h⁻¹) | Attenuated the rise in Mean Arterial Pressure by 40% | [5] |

| Rats | Chronic Ang II infusion (5 days) | ABT (2.2 mg·kg⁻¹·h⁻¹) | Attenuated the rise in Mean Arterial Pressure by 40% | [5] |

| Rat Renal VSM Cells | Angiotensin II | 17-ODYA (10⁻⁵ M) | Blocked the steady-state increase in intracellular calcium | [4] |

Table 3: Effect of this compound on RAS Components

| Experimental Model | Treatment | Measured Parameter | Result | Citation |

| Cultured Endothelial Cells | This compound incubation | ACE Gene Expression | 5.76-fold increase | [8] |

| Rats with Endothelial CYP4A2 Overexpression | - | Vascular ACE & AT1R Expression | Significantly higher vs. control; reduced by this compound inhibitor | [11] |

| Rats with Endothelial CYP4A2 Overexpression | - | Blood Pressure | Hypertension was prevented/reversed by ACE or AT1 receptor inhibition | [8][11] |

| H9c2 Cells | This compound | AT1 Receptor Expression | Upregulated | [16] |

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying eicosanoids due to its high sensitivity and specificity.

-

Sample Collection: Collect biological samples (plasma, urine, tissue homogenates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) and a cocktail of enzyme inhibitors to prevent ex vivo eicosanoid generation. Snap-freeze samples in liquid nitrogen and store at -80°C.

-